molecular formula C24H26N4OSn B12698856 Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- CAS No. 83729-83-3

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-

Cat. No.: B12698856
CAS No.: 83729-83-3
M. Wt: 505.2 g/mol
InChI Key: IRWMILODBQLQFT-UHFFFAOYSA-N
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Description

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is a chemical compound with the molecular formula C24H26N4OSn It is known for its unique structure, which includes a tin atom bonded to an azido group and a 1-methyl-2-piperidinone moiety, along with three phenyl groups

Preparation Methods

The synthesis of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- typically involves the reaction of triphenyltin chloride with sodium azide in the presence of 1-methyl-2-piperidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced species.

    Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and organotin moieties. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The organotin part of the molecule can interact with various biological targets, potentially affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Similar compounds to Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- include other organotin azides and derivatives of 1-methyl-2-piperidinone. Compared to these compounds, Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:

  • Azidotriethyltin
  • Azidotrimethyltin
  • 1-Methyl-2-piperidinone derivatives

These compounds share some chemical properties but differ in their specific applications and reactivity .

Properties

CAS No.

83729-83-3

Molecular Formula

C24H26N4OSn

Molecular Weight

505.2 g/mol

IUPAC Name

benzene;1-methylpiperidin-2-one;tin(4+);azide

InChI

InChI=1S/C6H11NO.3C6H5.N3.Sn/c1-7-5-3-2-4-6(7)8;3*1-2-4-6-5-3-1;1-3-2;/h2-5H2,1H3;3*1-5H;;/q;4*-1;+4

InChI Key

IRWMILODBQLQFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=O.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4]

Origin of Product

United States

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